Oxalic acid;2-phenylquinolin-4-amine

Description

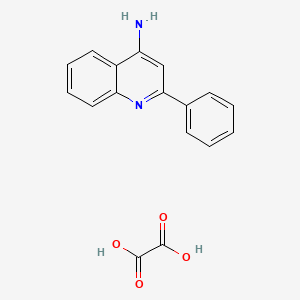

Oxalic acid;2-phenylquinolin-4-amine is a molecular complex or salt comprising oxalic acid (a dicarboxylic acid, CID 971) and 2-phenylquinolin-4-amine. The quinoline core features a phenyl group at position 2 and an amine at position 4, while oxalic acid contributes two carboxylic acid groups. This combination likely enhances solubility and modifies biological activity through synergistic effects, such as metal chelation (oxalic acid) and receptor targeting (quinoline amine) .

Quinoline derivatives are renowned for their pharmacological properties, including anticancer, antimicrobial, and antimalarial activities . The addition of oxalic acid may further influence pharmacokinetics, stability, and interaction with biological targets, such as enzymes or ion channels .

Properties

IUPAC Name |

oxalic acid;2-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2.C2H2O4/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;3-1(4)2(5)6/h1-10H,(H2,16,17);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGLCIZLBGMVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylquinolin-4-amine typically involves the reaction of 2-phenylquinoline with an amine group at the 4-position. Another approach involves the use of alkyl chloroformates in the presence of potassium carbonate in acetonitrile .

Industrial Production Methods

Industrial production of oxalic acid often involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . For 2-phenylquinolin-4-amine, large-scale synthesis may utilize similar methods as laboratory synthesis but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can act as a reducing agent and is often used in the synthesis of other compounds . 2-phenylquinolin-4-amine, being a quinoline derivative, can participate in substitution reactions, particularly at the nitrogen atom, and can also undergo oxidation and reduction reactions .

Common Reagents and Conditions

For oxalic acid, common reagents include nitric acid for oxidation and various alcohols for esterification . For 2-phenylquinolin-4-amine, reagents such as alkyl chloroformates and potassium carbonate are commonly used .

Major Products Formed

Oxalic acid reactions can produce esters, such as dimethyl oxalate, and other derivatives . Reactions involving 2-phenylquinolin-4-amine can yield various substituted quinolines and carbamates .

Scientific Research Applications

Oxalic acid is widely used in analytical chemistry, particularly in titrations and as a standard for calibrating instruments . It also finds applications in the textile and metal industries for cleaning and bleaching purposes . 2-phenylquinolin-4-amine has significant applications in medicinal chemistry due to its antimicrobial, antiviral, and antitumor activities . It is being researched for its potential as an antifungal agent and its ability to inhibit various pathogens .

Mechanism of Action

Oxalic acid exerts its effects primarily through its strong acidic nature, which allows it to act as a reducing agent and participate in various chemical reactions . 2-phenylquinolin-4-amine’s mechanism of action involves its interaction with microbial enzymes and DNA, disrupting their function and leading to cell death . It can also inhibit the growth of fungi by interfering with their metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Amines

Table 1: Key Comparison of Quinoline Derivatives

| Compound Name | Structural Features | Biological Activity | Key Distinguishing Properties |

|---|---|---|---|

| 2-Phenylquinolin-4-amine (Oxalic acid complex) | Quinoline + phenyl (C2) + amine (C4) + oxalic acid | Potential anticancer, antimicrobial | Dual functionality: Chelation (oxalic acid) + quinoline targeting |

| 6-(Trifluoromethyl)quinolin-4-amine | Quinoline + CF₃ (C6) + amine (C4) | Broad-spectrum anticancer | Superior anticancer activity due to CF₃ group |

| 5-Fluoroquinolin-4-amine | Quinoline + F (C5) + amine (C4) | High antibacterial, moderate anticancer | Fluoro substitution enhances antibacterial potency |

| 2-Chloro-N-phenylquinolin-4-amine | Quinoline + Cl (C2) + phenylamine (C4) | Anticancer, antimicrobial | Chlorine improves selectivity for biological targets |

| Chloroquine | Quinoline + Cl (C7) + diethylamine side chain | Antimalarial | Lacks phenyl group; targets heme detoxification |

Key Insights :

- Substituent Effects: The position and type of substituents (e.g., CF₃, F, Cl) significantly influence biological activity. For example, 6-(Trifluoromethyl)quinolin-4-amine exhibits broader anticancer effects than fluorinated analogs due to enhanced electron-withdrawing properties .

Oxalic Acid-Containing Compounds

Table 2: Comparison with Other Oxalic Acid Complexes

Key Insights :

- Bioactivity vs.

- Structural Complexity: The phenylquinoline moiety provides a rigid, planar structure for DNA intercalation or enzyme inhibition, contrasting with flexible alkylamines in other oxalic acid complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.